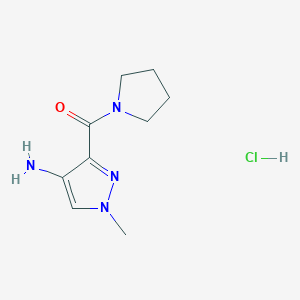
1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine hydrochloride
Übersicht
Beschreibung
1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H15ClN4O and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine hydrochloride (CAS No. 1352200-15-7) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
- Introduction of the Pyrrolidine-1-carbonyl Group : This is done via acylation using pyrrolidine and an appropriate acylating agent.
- Methylation : The final step involves methylation of the pyrazole ring using methyl iodide or dimethyl sulfate in the presence of a base.
Anticancer Activity
Research indicates that compounds related to 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine exhibit promising anticancer properties. For instance, studies on similar pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism appears to involve inhibition of cell proliferation and induction of apoptosis .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine | A549 | TBD | Apoptosis induction |
| Compound X | A549 | 50 | Cell cycle arrest |
| Compound Y | HCT116 | 30 | Apoptosis induction |
Antimicrobial Activity
In addition to anticancer effects, some studies have explored the antimicrobial potential of this compound. While direct data on 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine is limited, related compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus .
The biological activity of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Receptor Modulation : The compound could modulate receptor activity, affecting cellular signaling pathways associated with cancer progression and microbial resistance .
Comparative Studies
Comparative studies with structurally similar compounds reveal unique activity profiles for 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine:
- Similar Compounds :
- 1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine : Exhibits different substitution patterns but similar biological activity.
- 1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-imidazol-4-amine : Shows distinct receptor interactions leading to varied therapeutic potentials.
Table 2: Comparison of Biological Activities
| Compound | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine | Pyrazole | High | Moderate |
| 1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine | Pyrazole | Moderate | Low |
| 1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-imidazol-4-amines | Imidazole | Low | High |
Case Studies
Recent case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Study on A549 Cells : Demonstrated that treatment with pyrazole derivatives resulted in reduced viability and induced apoptosis in a dose-dependent manner.
- Antimicrobial Screening : Evaluated several derivatives against resistant bacterial strains, revealing selective antimicrobial properties in certain compounds .
Eigenschaften
IUPAC Name |
(4-amino-1-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c1-12-6-7(10)8(11-12)9(14)13-4-2-3-5-13;/h6H,2-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTBGMXZGOYNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















